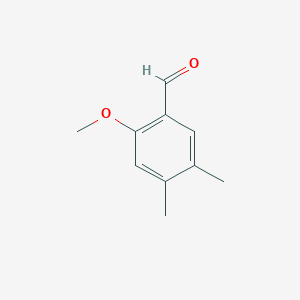

2-methoxy-4,5-dimethylBenzaldehyde

Description

Properties

IUPAC Name |

2-methoxy-4,5-dimethylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7-4-9(6-11)10(12-3)5-8(7)2/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFVZDEJGUQFXCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)OC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50473700 | |

| Record name | Benzaldehyde, 2-methoxy-4,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86582-31-2 | |

| Record name | Benzaldehyde, 2-methoxy-4,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methoxy 4,5 Dimethylbenzaldehyde

Established Synthetic Routes to Substituted Benzaldehydes

The synthesis of aromatic aldehydes, including 2-methoxy-4,5-dimethylbenzaldehyde, leverages a variety of well-established chemical reactions. These methods are broadly categorized into formylation reactions, which directly introduce the aldehyde group, and oxidative approaches, where a pre-existing functional group is converted into an aldehyde.

Formylation reactions are a direct route to installing an aldehyde group onto an aromatic ring. The success of these reactions is highly dependent on the electronic nature of the aromatic substrate; electron-rich aromatic compounds are generally good candidates for electrophilic aromatic substitution, which is the underlying mechanism for many formylation techniques. chemistrysteps.com The precursor, 1,2-dimethyl-4-methoxybenzene, is activated towards this type of reaction due to the electron-donating nature of the methoxy (B1213986) and methyl groups.

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds. jk-sci.comslideshare.net The reaction employs a substituted amide, most commonly dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate an electrophilic iminium salt known as the Vilsmeier reagent. chemistrysteps.comjk-sci.comwikipedia.org This reagent then attacks the aromatic ring, and subsequent hydrolysis yields the desired aryl aldehyde. wikipedia.orgchemeurope.com

For the synthesis of this compound, the starting material, 1,2-dimethyl-4-methoxybenzene, would be treated with the Vilsmeier reagent. The electron-donating groups on the ring direct the formylation to the ortho position relative to the powerful activating methoxy group. The reaction is typically carried out in a suitable solvent, and the temperature can range from below 0°C to around 80°C, depending on the reactivity of the substrate. jk-sci.com

Table 1: General Conditions for Vilsmeier-Haack Formylation

| Parameter | Condition |

|---|---|

| Formylating Agent | Dimethylformamide (DMF) and Phosphorus oxychloride (POCl₃) |

| Substrate | Electron-rich aromatic compounds (e.g., 1,2-dimethyl-4-methoxybenzene) |

| Solvent | Halogenated hydrocarbons (e.g., Dichloromethane) or DMF |

| Temperature | 0°C to 100°C |

| Reaction Time | 10 to 24 hours |

| Work-up | Hydrolysis with water or aqueous base |

This data is based on general Vilsmeier-Haack reaction conditions and is applicable to the synthesis of substituted benzaldehydes. jk-sci.comslideshare.net

The Reimer-Tiemann reaction is another classical method for the ortho-formylation of phenols. wikipedia.orgnumberanalytics.com It involves the reaction of a phenol (B47542) with chloroform (B151607) in a strong basic solution. mychemblog.comunacademy.com The key reactive species is dichlorocarbene (B158193) (:CCl₂), which is generated in situ from chloroform and a base. wikipedia.orgyoutube.com This electrophile is attacked by the electron-rich phenoxide ion, leading to the formation of a dichloromethyl-substituted intermediate that hydrolyzes to the final aldehyde. wikipedia.org

To adapt this reaction for the synthesis of this compound, one would need to start with the corresponding phenol, 4,5-dimethylguaiacol (2-methoxy-4,5-dimethylphenol). The reaction is typically carried out in a biphasic system consisting of an aqueous hydroxide (B78521) solution and an organic phase containing chloroform. wikipedia.org While ortho-formylation is generally favored, the reaction can sometimes yield a mixture of ortho and para isomers. mychemblog.comunacademy.com

Table 2: Typical Reagents in Reimer-Tiemann Reaction

| Reagent | Function |

|---|---|

| Phenolic Substrate | Starting material (e.g., 4,5-dimethylguaiacol) |

| Chloroform (CHCl₃) | Dichlorocarbene precursor |

| Strong Base (e.g., NaOH, KOH) | Deprotonates phenol and generates dichlorocarbene |

This data represents typical reagents used in the Reimer-Tiemann reaction for the synthesis of phenolic aldehydes. wikipedia.orgunacademy.com

Beyond the Vilsmeier-Haack and Reimer-Tiemann reactions, other direct formylation methods exist. One such method involves the use of dichloromethyl alkyl ethers (e.g., dichloromethyl methyl ether) in the presence of a Lewis acid like titanium tetrachloride (TiCl₄). jst.go.jp This approach has been successfully applied to the formylation of various aromatic compounds, including those containing methoxy groups. jst.go.jp

Another technique is the Duff reaction, which uses hexamethylenetetramine in the presence of an acid (like trifluoroacetic acid) to formylate activated aromatic rings. googleapis.com Following the initial reaction, hydrolysis is required to liberate the aldehyde. These methods provide alternative routes to this compound from its precursors. A green synthesis approach has also been reported for a related compound, 2,5-dimethoxybenzaldehyde (B135726), using a cobalt catalyst with 1,4-dimethoxybenzene (B90301) and formaldehyde, suggesting potential for more environmentally benign synthetic routes. patsnap.com

An alternative strategy to direct formylation is the oxidation of a pre-existing functional group on the aromatic ring. A common approach is the oxidation of a benzylic alcohol. For the synthesis of this compound, this would involve the preparation of (2-methoxy-4,5-dimethylphenyl)methanol, which is then oxidized to the desired aldehyde.

Various oxidizing agents can be employed for this transformation, including chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or milder, more selective methods such as Swern oxidation or Dess-Martin periodinane oxidation. The choice of oxidant depends on the presence of other sensitive functional groups in the molecule. For instance, the oxidation of anethole (B165797) to anisaldehyde, a structurally related process, can be achieved using oxidizing agents like sodium bichromate in sulfuric acid. chemicalbook.comchemicalbook.com

In some synthetic pathways, the methoxy group is introduced at a later stage. This is particularly relevant if the starting material is a phenol. For example, if 2-hydroxy-4,5-dimethylbenzaldehyde (B167448) were synthesized or available, the final step would be the methylation of the phenolic hydroxyl group to yield this compound.

This methylation is typically achieved using a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base like potassium carbonate. chemicalbook.comcqu.edu.cn The base deprotonates the phenol to form a more nucleophilic phenoxide, which then attacks the methylating agent. This method is a common and efficient way to form aryl methyl ethers. A process for preparing the related 2,5-dimethoxybenzaldehyde involves the alkylation of a metal salt of 2-hydroxy-5-methoxybenzaldehyde (B1199172) with dimethyl sulfate. google.com

Formylation Reactions in the Synthesis of this compound Precursors

Advanced and Catalytic Synthesis of this compound

Modern organic synthesis has seen a shift towards more efficient and selective catalytic methods. For a molecule such as this compound, these advanced strategies are crucial for achieving high yields and purity.

Transition Metal-Catalyzed Coupling Reactions in Synthesis

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. While specific examples for the direct synthesis of this compound using these methods are not extensively documented, the principles can be applied to its synthesis from suitable precursors. For instance, a related compound, 2-iodo-4,5-dimethylbenzaldehyde, can undergo various transition metal-catalyzed reactions. The iodine atom at the 2-position is susceptible to nucleophilic substitution under transition metal catalysis, which is pivotal for cross-coupling reactions.

Commonly employed transition metal-catalyzed reactions that could be adapted for the synthesis or derivatization of such compounds include:

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst. For a precursor like 2-iodo-4,5-dimethylbenzaldehyde, a Suzuki coupling could introduce an aryl group at the 2-position.

Ullmann Coupling: This reaction is used to form biaryl compounds from aryl halides, typically using a copper catalyst.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine.

The following table illustrates the types of products that can be obtained from a related iodo-substituted benzaldehyde (B42025), highlighting the versatility of transition metal catalysis.

| Reaction Type | Conditions | Product Type |

| Suzuki Coupling | Pd/C, aryl boronic acid, K2CO3, 80°C | 2-Aryl-4,5-dimethylbenzaldehyde |

| Ullmann Coupling | CuI, 1,10-phenanthroline, DMF, 120°C | Biaryl derivatives |

Phase Transfer Catalysis in Synthetic Protocols

Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants in immiscible phases, such as an aqueous phase and an organic phase. patsnap.comfzgxjckxxb.comcrdeepjournal.org This is particularly useful for reactions involving an inorganic nucleophile and an organic substrate. In the context of synthesizing this compound, PTC could be employed in the O-methylation of a corresponding hydroxybenzaldehyde precursor.

A phase transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the nucleophile (e.g., hydroxide or alkoxide) from the aqueous phase to the organic phase where it can react with the organic substrate. mdma.ch This method often leads to milder reaction conditions, faster reaction times, and higher yields compared to traditional heterogeneous reactions. patsnap.com

For the synthesis of the related compound 2,5-dimethoxybenzaldehyde from p-methoxyphenol, the use of polyethylene (B3416737) glycol (PEG) 10,000 as a phase transfer catalyst in a Reimer-Tiemann reaction has been shown to be effective. cqu.edu.cnrsc.org This approach improves both the yield and the quality of the product. cqu.edu.cnrsc.org

General Principle of PTC in O-methylation: A precursor such as 2-hydroxy-4,5-dimethylbenzaldehyde dissolved in an organic solvent could be reacted with a methylating agent (e.g., dimethyl sulfate) in the presence of an aqueous solution of a base (e.g., sodium hydroxide) and a phase transfer catalyst. The catalyst would facilitate the transfer of the hydroxide ion to the organic phase to deprotonate the phenol, which then reacts with the methylating agent.

Regioselective Functionalization Strategies

The regioselective introduction of a formyl group onto the aromatic ring is a critical step in the synthesis of this compound. The directing effects of the substituents already present on the ring (the methoxy and two methyl groups) play a crucial role in determining the position of the incoming formyl group.

The methoxy group is an ortho-, para-directing activator, while the methyl groups are also ortho-, para-directing activators. In a precursor like 1-methoxy-2,3-dimethylbenzene, the position of formylation would be influenced by the combined directing effects of these groups.

A common formylation method is the Vilsmeier-Haack reaction , which uses a mixture of phosphorus oxychloride (POCl3) and a substituted amide like N-methylformanilide or dimethylformamide (DMF) to generate the Vilsmeier reagent, which then acts as the formylating agent. prepchem.com For example, the synthesis of the isomeric 2,5-dimethoxy-4-methylbenzaldehyde (B127970) is achieved by the Vilsmeier-Haack reaction of 2,5-dimethoxytoluene. prepchem.com

Another strategy is the Gattermann-Koch reaction or related Gattermann reaction , which introduce a formyl group using carbon monoxide and HCl with a catalyst, or using hydrogen cyanide, respectively. An efficient synthesis of 3,4-dimethylbenzaldehyde (B1206508) from o-xylene (B151617) has been reported using carbon monoxide and aluminum chloride at relatively low pressure and temperature, with a small amount of aqueous HCl as a catalyst. psu.edu

Purification and Isolation Techniques for this compound

After the synthesis, the crude product must be purified to remove unreacted starting materials, by-products, and catalysts. Common purification techniques for aromatic aldehydes include:

Recrystallization: This is a widely used method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool, whereupon the pure compound crystallizes out, leaving impurities in the solution. The synthesis of 2,5-dimethoxy-4-methylbenzaldehyde, for instance, involves extraction with boiling hexane (B92381) followed by cooling to deposit the crystalline product. prepchem.com

Chromatography: Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption on a stationary phase. For aldehydes, silica (B1680970) gel is a common stationary phase, and a mixture of nonpolar and polar solvents (e.g., hexane and ethyl acetate) is used as the mobile phase.

Distillation: For liquid products or solids with a low melting point, vacuum distillation can be used to purify the compound based on its boiling point.

The choice of purification method depends on the physical state of the product (solid or liquid) and the nature of the impurities. Often, a combination of these techniques is required to achieve high purity.

Chemical Reactivity and Derivatization of 2 Methoxy 4,5 Dimethylbenzaldehyde

Reactions of the Aldehyde Functional Group

The aldehyde group is one of the most versatile functional groups in organic chemistry, and the one present in 2-methoxy-4,5-dimethylbenzaldehyde is no exception. It readily undergoes oxidation, reduction, and condensation reactions to yield a variety of important derivatives.

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde functional group can be easily oxidized to a carboxylic acid. This transformation is a fundamental reaction in organic synthesis. For this compound, this oxidation leads to the formation of 2-methoxy-4,5-dimethylbenzoic acid. A variety of oxidizing agents can accomplish this conversion, with common laboratory reagents including potassium permanganate (B83412) (KMnO₄) or chromic acid. The general reaction involves the conversion of the aldehyde's C-H bond into a C-O bond.

Table 1: Oxidation of this compound

| Reactant | Oxidizing Agent(s) | Major Product |

| This compound | Potassium Permanganate (KMnO₄) | 2-methoxy-4,5-dimethylbenzoic acid |

| This compound | Chromic Acid (H₂CrO₄) | 2-methoxy-4,5-dimethylbenzoic acid |

Reduction Reactions to Alcohol Derivatives

Conversely, the aldehyde group can be reduced to a primary alcohol. This reaction is typically achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reduction of this compound yields 2-methoxy-4,5-dimethylbenzyl alcohol. This transformation is crucial for synthesizing derivatives where a hydroxymethyl group is required.

Table 2: Reduction of this compound

| Reactant | Reducing Agent(s) | Major Product |

| This compound | Sodium Borohydride (NaBH₄) | 2-methoxy-4,5-dimethylbenzyl alcohol |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | 2-methoxy-4,5-dimethylbenzyl alcohol |

Condensation Reactions: Schiff Bases and Chalcones Derived from this compound

Condensation reactions provide a powerful tool for C-N and C-C bond formation, leading to diverse molecular scaffolds.

Schiff Bases: These compounds, containing an azomethine or imine group (-C=N-), are formed through the condensation of an aldehyde with a primary amine. nih.govnih.gov The reaction of this compound with various primary amines would yield a series of Schiff base derivatives. This reaction is typically catalyzed by an acid or base and involves the elimination of a water molecule. The properties of the resulting Schiff base can be tuned by the choice of the amine. ajol.info

Chalcones: Chalcones are α,β-unsaturated ketones that are synthesized via a base-catalyzed condensation reaction between an aldehyde and a ketone, known as the Claisen-Schmidt condensation. chemicalbook.comchemicalbook.com Reacting this compound with an appropriate acetophenone (B1666503) derivative in the presence of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) would produce the corresponding chalcone. researchgate.netscribd.com These molecules are of significant interest as precursors for the synthesis of flavonoids and other heterocyclic compounds. researchgate.net

Aromatic Ring Transformations and Substitutions

The aromatic ring of this compound is activated towards electrophilic substitution by the presence of the electron-donating methoxy (B1213986) and methyl groups.

Electrophilic Aromatic Substitution Reactions on this compound

The substituents on the benzene (B151609) ring direct incoming electrophiles to specific positions. The methoxy group (-OCH₃) at position 2, and the methyl groups (-CH₃) at positions 4 and 5 are all activating, ortho, para-directing groups. ajol.info In this compound, the positions ortho to the methoxy group are C1 (already substituted) and C3. The position para to the methoxy group is C5 (substituted with a methyl group). The positions ortho to the C4-methyl group are C3 and C5. The position para to the C4-methyl group is C1. The positions ortho to the C5-methyl group are C4 and C6. The position para to the C5-methyl group is C2.

Considering the combined directing effects and steric hindrance from the existing groups, the most likely positions for electrophilic attack are C3 and C6. The C6 position is sterically less hindered than the C3 position, which is flanked by the C2-methoxy and C4-methyl groups. Therefore, electrophilic substitution reactions like nitration (using a mixture of nitric and sulfuric acid) or halogenation (using Br₂ with a Lewis acid catalyst) would be expected to predominantly yield the 6-substituted product. For instance, bromination of the closely related veratraldehyde (3,4-dimethoxybenzaldehyde) yields the 2-bromo derivative, demonstrating substitution at a sterically accessible and electronically activated position. sunankalijaga.org

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 2-methoxy-4,5-dimethyl-6-nitrobenzaldehyde |

| Bromination | Br₂, FeBr₃ | 6-bromo-2-methoxy-4,5-dimethylbenzaldehyde |

Nucleophilic Substitution Pathways on Halogenated Derivatives

While the electron-rich aromatic ring of this compound itself is not susceptible to nucleophilic aromatic substitution, its halogenated derivatives can be. For example, a hypothetical 6-bromo-2-methoxy-4,5-dimethylbenzaldehyde could undergo nucleophilic substitution reactions. The presence of the electron-withdrawing aldehyde group, although not in an ortho or para position to the halogen, can still influence the reactivity of the ring. More significantly, in reactions like the synthesis of 4-alkylthio-2,5-dimethoxybenzaldehydes, a bromo-substituent on a dimethoxybenzaldehyde ring has been shown to be displaced by thiols in the presence of a base. nih.gov This suggests that a halogen atom on a derivative of this compound could potentially be replaced by various nucleophiles, such as alkoxides, thiolates, or amines, providing a pathway to a wide range of other substituted benzaldehydes.

Modifications of Methoxy Substituents

The methoxy group at the C2 position of this compound is a key functional group that can undergo specific chemical transformations, primarily through cleavage of the ether linkage. These reactions are fundamental in synthetic chemistry for converting the methoxy group into a hydroxyl group, which can then serve as a handle for further derivatization. The reactivity of this group is influenced by the electronic effects of the aromatic ring and the presence of the ortho-aldehyde substituent.

Selective Demethylation Studies

Selective demethylation involves the removal of the methyl group from the methoxy ether while leaving the rest of the molecular structure intact. This transformation is crucial for the synthesis of corresponding phenol (B47542) derivatives. For aryl methyl ethers, this cleavage is typically achieved using strong Lewis acids or nucleophilic reagents.

In the context of substituted benzaldehydes, the regioselectivity of demethylation can be a significant challenge, especially in molecules with multiple methoxy groups. However, for this compound, the primary focus is the cleavage of the single methoxy group. The presence of the aldehyde group ortho to the methoxy substituent can influence the reaction. For instance, reagents like aluminum chloride (AlCl₃) in combination with a soft nucleophile such as ethyl mercaptan can facilitate selective cleavage at the 2-position due to chelation with the carbonyl oxygen. researchgate.net This coordination enhances the Lewis acidity at the specific methoxy group, making it more susceptible to cleavage. researchgate.net

Boron tribromide (BBr₃) is a highly effective and widely used reagent for the demethylation of aryl methyl ethers. guidechem.com It readily cleaves the alkyl-oxygen bond under mild conditions to yield the corresponding phenol after workup. guidechem.comorgsyn.org The reaction proceeds via the formation of an intermediate alkoxyborane, which is subsequently hydrolyzed. guidechem.com Studies on related polymethoxyaryl compounds have shown that BBr₃ can deprotect multiple methoxy groups, but its high reactivity makes it suitable for the cleavage of the sole methoxy group in this compound. researchgate.net

Other reagents, such as trimethylsilyl (B98337) iodide (TMS-I), are also employed for ether cleavage. researchgate.net The reaction with TMS-I proceeds via an SN2 attack of the iodide ion on the methyl group of an intermediate oxonium complex. researchgate.net

Table 1: Reagents for Selective Demethylation of Aryl Methoxy Groups

| Reagent | Typical Conditions | Mechanism/Notes | Reference(s) |

|---|---|---|---|

| Boron Tribromide (BBr₃) | Dichloromethane (DCM), low temp. to RT | Highly effective for aryl methyl ethers. Forms an alkoxyborane intermediate. | orgsyn.org, guidechem.com |

| Aluminum Chloride (AlCl₃) / Ethyl Mercaptan | - | Chelation with the ortho-carbonyl group may enhance selectivity and facilitate cleavage. | researchgate.net |

| Trimethylsilyl Iodide (TMS-I) | Dichloromethane (DCM), low temp. | Proceeds via SN2 attack of iodide on the methyl group. | researchgate.net |

| Hydroiodic Acid (HI) or Hydrobromic Acid (HBr) | Refluxing conditions | Classic acidic cleavage method, though may require harsh conditions. | researchgate.net |

Ether Cleavage Investigations

Ether cleavage refers to the breaking of the carbon-oxygen bond of the ether linkage. wikipedia.org Due to their general stability, ethers require strong reagents or harsh conditions to undergo cleavage. wikipedia.org In the case of aryl alkyl ethers like this compound, the cleavage occurs at the alkyl-oxygen bond because the aryl-oxygen bond is strengthened by the sp² hybridization of the aromatic carbon and its partial double bond character. libretexts.orglibretexts.org Consequently, the reaction products are always a phenol and an alkyl halide. libretexts.orglibretexts.org

Acid-catalyzed cleavage using strong hydrohalic acids like hydrobromic acid (HBr) and hydroiodic acid (HI) is a standard method. wikipedia.org The reaction is initiated by the protonation of the ether oxygen, which transforms the methoxy group into a good leaving group (methanol). masterorganicchemistry.com A halide ion (Br⁻ or I⁻) then acts as a nucleophile, attacking the methyl group in an SN2 reaction to produce methyl halide and the corresponding phenol, 2-hydroxy-4,5-dimethylbenzaldehyde (B167448). masterorganicchemistry.com Hydrochloric acid (HCl) is generally not effective for this purpose. wikipedia.org

The general mechanism for acidic cleavage is as follows:

Protonation of the ether oxygen by the strong acid. masterorganicchemistry.com

Nucleophilic attack by the halide ion on the methyl carbon of the resulting oxonium ion. masterorganicchemistry.com

Displacement of the phenol as a leaving group, yielding the alkyl halide. masterorganicchemistry.com

Boron tribromide is a particularly valuable reagent as it often allows for ether cleavage under much milder conditions than strong acids. guidechem.comorgsyn.org Its high reactivity and effectiveness in cleaving aryl methyl ethers make it a preferred choice in many synthetic applications. guidechem.com

Table 2: General Ether Cleavage Reagents for Aryl Methyl Ethers

| Reagent | Product from this compound | Mechanism Type | Reference(s) |

|---|---|---|---|

| Hydrobromic Acid (HBr) | 2-hydroxy-4,5-dimethylbenzaldehyde + Methyl Bromide | SN2 | wikipedia.org, libretexts.org |

| Hydroiodic Acid (HI) | 2-hydroxy-4,5-dimethylbenzaldehyde + Methyl Iodide | SN2 | wikipedia.org, libretexts.org |

| Boron Tribromide (BBr₃) | 2-hydroxy-4,5-dimethylbenzaldehyde + Methyl Bromide | Lewis Acid-mediated | orgsyn.org, guidechem.com |

Spectroscopic Characterization Methodologies for 2 Methoxy 4,5 Dimethylbenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By observing the behavior of atomic nuclei in a magnetic field, NMR allows for the precise mapping of the carbon-hydrogen framework.

Proton NMR (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and electronic environment of hydrogen atoms within a molecule. In the case of 2-methoxy-4,5-dimethylbenzaldehyde, the ¹H NMR spectrum provides distinct signals for each type of proton present.

The aldehydic proton (-CHO) is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic region will display two singlets, corresponding to the two non-equivalent protons on the benzene (B151609) ring. The proton at the C6 position is anticipated to be slightly downfield compared to the proton at the C3 position due to the proximity of the electron-withdrawing aldehyde group.

The methoxy (B1213986) group (-OCH₃) protons will present as a sharp singlet, typically around δ 3.8-4.0 ppm. The two methyl groups (-CH₃) attached to the aromatic ring at positions C4 and C5 will also appear as distinct singlets. Their chemical shifts will be in the typical alkyl region, around δ 2.2-2.5 ppm, with slight variations depending on their electronic environment.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~10.2 | s | 1H | -CHO |

| ~7.6 | s | 1H | Ar-H (C6) |

| ~6.8 | s | 1H | Ar-H (C3) |

| ~3.9 | s | 3H | -OCH₃ |

| ~2.4 | s | 3H | Ar-CH₃ (C4 or C5) |

| ~2.3 | s | 3H | Ar-CH₃ (C4 or C5) |

Note: The data presented is predictive and based on the analysis of structurally similar compounds.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the aldehyde group is the most deshielded and will appear significantly downfield, typically in the range of δ 190-200 ppm. The aromatic carbons will resonate between δ 110 and 160 ppm. The carbons bearing the methoxy and aldehyde substituents (C2 and C1, respectively) will be the most downfield in this region. The quaternary carbons (C4 and C5) will also be identifiable. The carbons directly bonded to hydrogen (C3 and C6) can be distinguished from the substituted carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

The carbon of the methoxy group will produce a signal around δ 55-60 ppm. The carbons of the two aromatic methyl groups will appear in the upfield region of the spectrum, typically between δ 15 and 25 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~192 | C=O |

| ~158 | C2-OCH₃ |

| ~145 | C4 or C5 |

| ~138 | C4 or C5 |

| ~130 | C1 |

| ~128 | C6 |

| ~112 | C3 |

| ~56 | -OCH₃ |

| ~20 | Ar-CH₃ |

| ~18 | Ar-CH₃ |

Note: The data presented is predictive and based on the analysis of structurally similar compounds.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques provide further insight into the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show no cross-peaks between the aromatic protons as they are isolated singlets. Similarly, the aldehyde, methoxy, and methyl protons would not show correlations with other protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. For this compound, the HMQC/HSQC spectrum would show cross-peaks connecting the aldehydic proton to the carbonyl carbon, the aromatic protons to their respective carbons, the methoxy protons to the methoxy carbon, and the methyl protons to their respective methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For instance, the aldehydic proton would show a correlation to the C1 and C6 carbons. The methoxy protons would show correlations to the C2 carbon. The aromatic protons would show correlations to neighboring carbons, helping to confirm their positions on the ring.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as structural information based on fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for determining the purity of a sample of this compound and confirming its identity. The compound would elute from the GC column at a characteristic retention time, and the mass spectrometer would then generate a mass spectrum. The molecular ion peak (M⁺) would correspond to the molecular weight of the compound (164.20 g/mol ). The fragmentation pattern would be expected to show characteristic losses, such as the loss of a hydrogen atom ([M-1]⁺), a methyl group ([M-15]⁺), or a formyl group ([M-29]⁺).

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for determining the molecular weight of a compound with minimal fragmentation. When analyzing this compound by ESI-MS, the primary ion observed would likely be the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 165.21. Adducts with other cations, such as sodium [M+Na]⁺, might also be observed depending on the experimental conditions. This technique provides a clear and accurate determination of the molecular weight.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

For this compound, the spectra would be dominated by vibrations associated with the aldehyde, methoxy, and substituted benzene ring moieties. While specific experimental spectra for this exact isomer are not extensively reported in the reviewed literature, the expected vibrational frequencies can be predicted based on the analysis of related molecules and characteristic group frequencies.

Key Vibrational Modes:

C=O Stretch (Aldehyde): A strong, characteristic absorption in the IR spectrum is expected in the region of 1700-1680 cm⁻¹. This band is due to the stretching vibration of the carbonyl group. Its exact position can be influenced by conjugation with the aromatic ring.

C-H Stretch (Aldehyde): The aldehyde C-H stretch typically appears as two weak bands in the IR spectrum, often around 2850 cm⁻¹ and 2750 cm⁻¹.

Aromatic C=C Stretch: The benzene ring will exhibit several stretching vibrations in the 1600-1450 cm⁻¹ region.

C-O Stretch (Methoxy): The methoxy group will show a characteristic C-O stretching band. For aryl ethers, this typically appears as a strong band between 1275-1200 cm⁻¹.

C-H Bends (Aromatic): Out-of-plane (OOP) bending vibrations of the aromatic C-H bonds occur in the 900-675 cm⁻¹ region. The pattern of these bands is indicative of the substitution pattern on the benzene ring.

The table below summarizes the predicted key vibrational frequencies for this compound.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) |

| Aromatic C-H Stretch | Ar-H | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | -CH₃ | 2990-2850 | Medium |

| Aldehyde C-H Stretch | -(C=O)H | ~2850, ~2750 | Weak |

| Carbonyl C=O Stretch | Aldehyde | 1700-1680 | Strong |

| Aromatic C=C Stretch | Benzene Ring | 1600-1450 | Medium-Variable |

| Asymmetric C-O Stretch | Ar-O-CH₃ | 1275-1200 | Strong |

| Symmetric C-O Stretch | Ar-O-CH₃ | 1075-1020 | Medium |

| C-H Out-of-Plane Bend | Aromatic Ring | 900-800 | Strong |

Note: These are predicted values. Actual experimental values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about conjugated systems and chromophores. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org

The structure of this compound contains a benzene ring conjugated with a carbonyl group, as well as oxygen atoms with non-bonding electrons. This gives rise to two primary types of electronic transitions: youtube.comyoutube.com

π → π* Transitions: These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of conjugated systems like the benzaldehyde (B42025) moiety and typically result in strong absorption bands.

n → π* Transitions: These lower-energy transitions involve moving an electron from a non-bonding orbital (from the oxygen atoms of the aldehyde and methoxy groups) to a π* antibonding orbital. youtube.com These transitions are typically much weaker in intensity than π → π* transitions.

The substitution on the benzene ring, particularly the electron-donating methoxy group, is expected to cause a bathochromic (red) shift, moving the absorption maxima (λmax) to longer wavelengths compared to unsubstituted benzaldehyde.

The table below outlines the expected electronic transitions and their approximate absorption maxima.

| Transition Type | Orbitals Involved | Expected λmax Range (nm) | Expected Molar Absorptivity (ε) |

| π → π | π (Aromatic/Carbonyl) → π | 240 - 280 | High (>10,000) |

| n → π | n (Oxygen) → π (Carbonyl) | 300 - 350 | Low (<1,000) |

Note: These are predicted values based on the structure. The solvent used can influence the exact λmax.

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structures

While the specific crystal structure of this compound has not been detailed in the reviewed literature, studies on its isomers, such as 2,4-dimethoxybenzaldehyde, have been reported. ru.nlnih.gov For 2,4-dimethoxybenzaldehyde, it was found to crystallize in the monoclinic space group P2₁/c. nih.gov This suggests that this compound, if crystallized, would likely form a well-ordered structure, potentially in a similar low-symmetry space group.

An XRD analysis of this compound would determine key crystallographic parameters, including:

Crystal System: The geometric shape of the unit cell (e.g., monoclinic, orthorhombic).

Space Group: The set of symmetry operations that describe the arrangement of molecules in the unit cell.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Molecular Geometry: Precise bond lengths and angles for the entire molecule, confirming the planarity of the benzene ring and the conformation of the aldehyde and methoxy substituents.

Intermolecular Interactions: The presence and geometry of non-covalent interactions, such as C-H···O hydrogen bonds or π-π stacking, which stabilize the crystal packing. ru.nl

The table below lists the parameters that would be obtained from a single-crystal XRD analysis.

| Parameter | Description |

| Crystal System | The family to which the crystal lattice belongs (e.g., Monoclinic, Orthorhombic). |

| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c). |

| Unit Cell Parameters (a, b, c, α, β, γ) | Dimensions and angles of the smallest repeating unit of the crystal lattice. |

| Z | The number of molecules per unit cell. |

| Bond Lengths (Å) | The precise distances between bonded atoms. |

| Bond Angles (°) | The angles formed between three connected atoms. |

| Torsion Angles (°) | The dihedral angles describing the conformation of the molecule. |

A successful crystallographic study would provide an unambiguous confirmation of the compound's molecular structure and offer valuable insights into its solid-state properties.

Computational Chemistry and Theoretical Investigations of 2 Methoxy 4,5 Dimethylbenzaldehyde

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties, including geometry, electronic structure, and vibrational frequencies.

For a molecule like 2-methoxy-4,5-dimethylbenzaldehyde, DFT calculations would begin with geometry optimization to determine its most stable three-dimensional structure. This process involves finding the lowest energy arrangement of its atoms. Conformational analysis would also be crucial to identify different spatial arrangements of the methoxy (B1213986) and aldehyde groups relative to the benzene (B151609) ring and to determine the most stable conformer.

As a case in point, studies on the related compound 2-methoxybenzaldehyde (B41997) have been performed. mdpi.com These studies indicate that the molecule has a planar heavy-atom skeleton and adopts an anti-conformation, where the carbonyl group (C=O) and the O–C(8) bond of the methoxy group point to opposite sides of the aromatic ring. mdpi.com The crystal structure of 2-methoxybenzaldehyde is reported to be in the tetragonal space group P43, with four independent molecules in the asymmetric unit. mdpi.com A comparison of selected experimental and calculated geometrical parameters for 2-methoxybenzaldehyde is presented below.

Table 1: Selected Geometrical Parameters for 2-methoxybenzaldehyde

| Parameter | Experimental (Å) | Calculated (Å) |

|---|---|---|

| C=O bond length | 1.218 | 1.238 |

| C-C(aldehyde) | 1.472 | 1.478 |

| O-C(methoxy) | 1.362 | 1.360 |

Data sourced from studies on 2-methoxybenzaldehyde and presented for illustrative purposes.

DFT calculations are also employed to understand the electronic properties of a molecule. This includes the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting energy band gap. The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.

While no specific data exists for this compound, general principles suggest that the electron-donating methoxy and methyl groups would influence the electronic properties of the benzaldehyde (B42025) ring. For instance, studies on other substituted benzaldehydes have shown that the nature of the substituent (electron-donating or electron-withdrawing) significantly affects the electronic structure and reactivity. nih.govmdpi.com

Theoretical vibrational frequencies can be calculated using DFT and are often correlated with experimental spectroscopic techniques like Infrared (IR) and Raman spectroscopy. This allows for the assignment of specific vibrational modes to the observed spectral bands.

For the analogous compound 2-methoxybenzaldehyde , extensive work has been done to correlate theoretical calculations with experimental Inelastic Neutron Scattering (INS) spectra. mdpi.com The excellent agreement between the calculated and experimental spectra allows for a confident assignment of the vibrational modes. mdpi.com A selection of these assignments is provided in the table below.

Table 2: Experimental and Calculated INS Maxima for 2-methoxybenzaldehyde with Mode Assignment

| Experimental (cm⁻¹) | Calculated (cm⁻¹) | Assignment |

|---|---|---|

| 275 | 272 | τ(CH₃) |

| 435 | 433 | γ(C-C=O) + γ(C-O-C) |

| 550 | 548 | γ(Ring) |

| 755 | 754 | γ(CH) |

| 1162 | 1160 | β(CH) + ν(C-O) |

| 1597 | 1595 | ν(C=C) |

τ = torsion, γ = out-of-plane deformation, β = in-plane deformation, ν = stretching. Data is for 2-methoxybenzaldehyde and is illustrative.

Molecular Dynamics (MD) Simulations for Intermolecular Interactions

MD simulations are a computational method for studying the physical movements of atoms and molecules over time. For a compound like this compound, MD simulations could provide insights into its behavior in different environments (e.g., in solution or in a biological system) and how it interacts with other molecules. This would be particularly useful for understanding intermolecular forces such as hydrogen bonding and van der Waals interactions.

Currently, there are no published MD simulation studies specifically focused on this compound.

Quantitative Structure-Activity Relationship (QSAR) Studies in Compound Design

QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are widely used in drug discovery and toxicology to predict the activity of new compounds. A QSAR study involving this compound would require a dataset of structurally related molecules with measured biological activity. The model would then identify the key structural features that influence this activity.

No QSAR studies that include this compound as part of their dataset have been identified in the scientific literature.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is instrumental in drug design for predicting the binding affinity and mode of action of a potential drug molecule. Docking simulations of this compound could be used to screen for potential biological targets and to understand its binding interactions at the molecular level.

While there are studies on the molecular docking of other substituted benzaldehydes with various biological targets, such as human serum albumin nih.gov and enzymes implicated in Alzheimer's disease mdpi.com, no such studies have been published for this compound.

Applications of 2 Methoxy 4,5 Dimethylbenzaldehyde As a Synthetic Building Block

Intermediate in Pharmaceutical and Medicinal Chemistry

The structural motif of 2-methoxy-4,5-dimethylbenzaldehyde is a key component in the synthesis of certain biologically active compounds. Its utility as a pharmaceutical intermediate is demonstrated in the preparation of sophisticated molecules with potential therapeutic applications.

One notable application is in the synthesis of substituted benzylaminoquinuclidines. These compounds have been investigated as substance P antagonists. Substance P is a neuropeptide involved in pain perception, and its antagonists are of interest for the development of novel analgesics and other neuro-active drugs. The synthesis of these complex molecules utilizes this compound as a starting material to introduce the specifically substituted phenyl ring, which is crucial for the molecule's interaction with its biological target.

Furthermore, this compound is a precursor in the synthesis of 2-Amino-1-(2-methoxy-4,5-dimethylphenyl)propan-1-one. This compound is recognized for its potential in medicinal chemistry due to its unique arrangement of functional groups that can influence its biological activity and reactivity. The synthesis typically proceeds through the reaction of this compound with nitroethane to form a nitrostyrene (B7858105) intermediate, which is subsequently reduced to the desired aminopropanone derivative. This derivative itself is a valuable building block for more complex pharmaceutical agents.

Precursor in Agrochemical Synthesis

A comprehensive review of scientific literature and patent databases did not yield specific examples or detailed research findings regarding the application of this compound as a precursor in the synthesis of agrochemicals. While substituted benzaldehydes are a general class of compounds used in the development of pesticides and herbicides, the specific utility of this particular isomer in the agrochemical industry is not well-documented in publicly available resources.

Component in Dye and Pigment Development

The chemical literature suggests that this compound and its derivatives have utility in the production of dyes and pigments. The aldehyde functional group is a key reactive site for condensation reactions, which are fundamental in the synthesis of various classes of colorants. However, specific examples of commercially significant dyes or pigments derived directly from this compound, along with detailed research findings on their properties and synthesis, are not extensively reported in the available literature. The derivatives of this compound, such as 2-Amino-1-(2-methoxy-4,5-dimethylphenyl)propan-1-one, are also noted as having potential applications in the dye and pigment industry. smolecule.com

Building Block for Specialty Chemicals

As a functionalized aromatic aldehyde, this compound serves as a valuable starting material for the synthesis of specialty chemicals. Its utility is highlighted by its role as a precursor to 2-Amino-1-(2-methoxy-4,5-dimethylphenyl)propan-1-one. smolecule.com The synthesis of this compound demonstrates the aldehyde's capacity to undergo key chemical transformations, such as the Henry reaction (nitroaldol reaction) with nitroalkanes, followed by reduction. The resulting aminopropanone is a specialty chemical in its own right, with potential applications in further, more complex organic syntheses. The unique substitution pattern of the aromatic ring is preserved throughout these transformations, making this compound a targeted building block for accessing specific molecular scaffolds.

| Starting Material | Reagent | Product | Application of Product |

| This compound | Nitroethane | 1-(2-methoxy-4,5-dimethylphenyl)-2-nitroprop-1-ene | Intermediate |

| 1-(2-methoxy-4,5-dimethylphenyl)-2-nitroprop-1-ene | Lithium aluminum hydride | 2-Amino-1-(2-methoxy-4,5-dimethylphenyl)propan-1-one | Specialty chemical, potential medicinal chemistry intermediate |

Use in Advanced Materials Science and Organic Electronics

An extensive search of the scientific and patent literature did not reveal any specific applications or research findings concerning the use of this compound in the fields of advanced materials science or organic electronics. While substituted aromatic compounds are fundamental to the development of organic semiconductors, liquid crystals, and polymers, the role of this particular isomer in these areas appears to be undocumented in readily accessible sources.

Synthesis of Complex Polycyclic Aromatic Systems (e.g., Benzocyclobutenes)

There is no specific information available in the scientific literature that details the use of this compound in the synthesis of complex polycyclic aromatic systems such as benzocyclobutenes. General methods for the synthesis of benzocyclobutenes often involve intramolecular cyclization reactions or cycloadditions. While substituted benzaldehydes can be precursors to substrates for such reactions, the direct application of this compound in these synthetic routes has not been reported.

Green Chemistry Approaches in 2 Methoxy 4,5 Dimethylbenzaldehyde Synthesis

Development of Environmentally Benign Synthetic Routes

The pursuit of environmentally benign synthetic routes for 2-methoxy-4,5-dimethylbenzaldehyde focuses on the core tenets of green chemistry, including the use of safer solvents, renewable feedstocks, and the design of synthetic pathways that minimize waste and hazard.

One of the primary considerations in developing greener synthetic routes is the replacement of conventional volatile organic compounds (VOCs) with more sustainable alternatives. Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent for many organic reactions. nih.gov Research into aqueous-phase organic synthesis has demonstrated the potential for conducting reactions like the hydrolysis of cinnamaldehyde to benzaldehyde (B42025) in water, which could be conceptually applied to the synthesis of substituted benzaldehydes. acs.org The use of β-cyclodextrin as a phase-transfer catalyst in such aqueous systems can enhance the solubility of organic reactants and improve reaction yields under mild conditions. acs.org

Another key aspect is the exploration of renewable starting materials derived from biomass. nih.gov Lignin, a major component of plant biomass, is a rich source of aromatic compounds. rsc.org Catalytic fractionation of lignin followed by ozonolysis has been shown to produce valuable aromatic aldehydes like vanillin and syringaldehyde. rsc.org This strategy presents a potential pathway for producing precursors to this compound from a renewable carbon source, thereby reducing the reliance on petrochemical feedstocks.

Furthermore, the design of one-pot synthesis and tandem reactions aligns with the green chemistry principle of reducing derivatization steps and minimizing waste. nih.govliberty.edu A two-step, one-pot procedure for the synthesis of functionalized benzaldehydes has been developed, which employs a stable aluminum hemiaminal as an intermediate to protect the aldehyde functionality during subsequent cross-coupling reactions. rug.nlresearchgate.net This methodology allows for the efficient synthesis of a variety of substituted benzaldehydes with minimal purification of intermediates, leading to a more atom-economical and less wasteful process. liberty.edu

Waste Reduction and Energy Efficiency in Production

Minimizing waste and reducing energy consumption are critical components of sustainable chemical manufacturing. In the context of this compound production, several strategies can be employed to enhance waste reduction and energy efficiency.

A significant advancement in this area is the use of reactive distillation (RD), a process that combines chemical reaction and product separation in a single unit. acs.orgutwente.nl By continuously removing products from the reaction zone, RD can drive equilibrium-limited reactions to higher conversions and improve selectivity. acs.orgutwente.nl This technology has been successfully applied to the sustainable synthesis of natural benzaldehyde from cinnamaldehyde, demonstrating significant reductions in energy usage, capital expenditure (CapEx), and operational expenditure (OpEx) compared to conventional batch processes. utwente.nl The in-situ heat integration and elimination of separate distillation steps contribute to its high energy efficiency. acs.orgutwente.nl

Electrosynthesis offers another promising avenue for greening the production of aromatic aldehydes. azom.comrsc.org Electrochemical methods can replace traditional oxidizing agents, which are often hazardous and produce stoichiometric waste, with clean electrical energy. rsc.org The electrocatalytic oxidation of p-methoxy toluene to p-methoxy benzaldehyde over a MnO2/CNT/Gr catalyst is an example of a more environmentally friendly route that avoids costly and toxic oxidants. rsc.org A novel three-phase organic-solid-water (OSW) electrocatalytic system has been developed for the efficient production of high-purity benzaldehyde from benzyl alcohol, achieving high Faradaic efficiency and simplifying product separation. azom.com

The principles of green chemistry also emphasize the importance of real-time analysis for pollution prevention. nih.gov By monitoring the progress of a reaction in real-time, it is possible to optimize reaction conditions to maximize yield and minimize the formation of byproducts, thereby reducing waste at its source.

Catalytic Systems for Sustainable Transformations

Catalysis is a cornerstone of green chemistry, offering pathways to more selective, efficient, and environmentally friendly chemical transformations. nih.gov For the synthesis of this compound, the development of advanced catalytic systems is crucial for achieving sustainability.

Biocatalysis , the use of enzymes or whole microbial cells as catalysts, provides a powerful tool for green synthesis. prf.orgscielo.org.mxscielo.org.mx Enzymes operate under mild conditions of temperature and pressure, are highly selective, and can be derived from renewable resources. Researchers have developed enzyme-based methods for the biosynthesis of benzaldehyde, which are less time- and energy-intensive than conventional microbial fermentation processes. prf.org Furthermore, plant-based biocatalysts, such as aqueous extracts from vegetable wastes, have been successfully used for the bioreduction of aromatic aldehydes to their corresponding alcohols, demonstrating the potential for waste valorization in biocatalytic processes. scielo.org.mxredalyc.orgscielo.org.mx Microwave-assisted bioreduction of aromatic aldehydes using Aloe vera extract has also been shown to be a fast and simple green methodology. scielo.org.mx

Heterogeneous catalysis offers advantages in terms of catalyst recovery and reuse, which are key to developing sustainable and cost-effective processes. Gold nanoparticles supported on various materials have emerged as highly active and selective catalysts for the aerobic oxidation of alcohols to aldehydes. qualitas1998.netrsc.org A solvent-free aerobic oxidation of benzyl alcohol to benzaldehyde has been achieved using gold nanoparticles supported on a spherical ORMOSIL (Organically Modified Silica) mesoporous support, with oxygen as the sole oxidant. qualitas1998.net This process is highly selective and the catalyst is stable and recyclable. qualitas1998.net Similarly, bimetallic Au–Sn catalysts supported on graphene oxide have shown high efficiency in the selective oxidation of benzyl alcohol to benzaldehyde. rsc.org

Phase-transfer catalysis (PTC) is another valuable technique for greening chemical synthesis. PTC can enhance reaction rates between reactants in immiscible phases, often allowing for the use of water as a solvent and reducing the need for harsh organic solvents. In the synthesis of 2,5-dimethoxybenzaldehyde (B135726), polyethylene (B3416737) glycol (PEG) has been identified as a favorable phase-transfer catalyst for the Reimer-Tiemann reaction, improving both yield and product quality. cqu.edu.cn

The table below summarizes findings from research on catalytic systems for the synthesis of substituted benzaldehydes, which can inform the development of sustainable routes to this compound.

| Catalyst System | Substrate | Product | Key Green Advantages |

| MnO2/CNT/Gr | p-methoxy toluene | p-methoxy benzaldehyde | Electrosynthesis avoids toxic oxidants |

| Au@Sph.ORMOSIL | Benzyl alcohol | Benzaldehyde | Solvent-free, uses O2 as oxidant, recyclable catalyst |

| Au–Sn/Graphene Oxide | Benzyl alcohol | Benzaldehyde | High activity and selectivity, catalyst is reusable |

| Aloe vera extract (Microwave-assisted) | Aromatic aldehydes | Aromatic alcohols | Fast reaction, green solvent (water) |

| Polyethylene glycol (PEG) | p-methoxyphenol | 2-hydroxy-5-methoxybenzaldehyde (B1199172) | Phase-transfer catalyst, improves yield in Reimer-Tiemann reaction |

Emerging Research Directions for 2 Methoxy 4,5 Dimethylbenzaldehyde

Exploration in Nanotechnology Applications

The functionalization of nanoparticles to enhance their properties for specific applications is a rapidly growing field of research. nih.govresearchgate.net The aldehyde group in 2-methoxy-4,5-dimethylbenzaldehyde presents a reactive site that is well-suited for the surface modification of nanomaterials. nih.govmdpi.com This process can improve the dispersion and stability of nanoparticles in various media and introduce new functionalities. researchgate.net

Although direct studies on the use of this compound in nanotechnology are limited, the principles of surface modification using aldehydes are well-established. For instance, amine-functionalized nanoparticles can be readily conjugated with aldehydes through the formation of Schiff bases. This covalent linkage provides a stable attachment of the organic molecule to the nanoparticle surface. nih.gov Such modifications can influence the electronic and optical properties of the nanomaterials, opening doors for their use in sensors, catalysis, and biomedical applications. scispace.com

Future research may focus on the following areas:

Surface-functionalized sensors: Nanoparticles coated with this compound derivatives could be designed to selectively detect specific analytes.

Catalytic nanoreactors: The methoxy (B1213986) and methyl groups on the aromatic ring could influence the catalytic activity of nanoparticles in specific chemical transformations.

Targeted drug delivery: By incorporating this molecule into a larger biocompatible polymer shell on a nanoparticle, it may be possible to create systems for targeted drug delivery. nih.gov

Investigations in Photochemistry and Photocatalysis

The photochemical behavior of aromatic aldehydes and their derivatives is a subject of ongoing investigation. While direct photochemical studies on this compound are not extensively documented, research on a closely related derivative, 2-methoxy-4,5-dimethylstilbene, provides valuable insights. The ultraviolet irradiation of this stilbene, which can be synthesized from this compound, leads to photocyclization reactions, forming phenanthrene (B1679779) derivatives. oregonstate.edu This suggests that the 2-methoxy-4,5-dimethylphenyl moiety possesses photoactive properties that could be harnessed in various applications.

The presence of methoxy and aldehyde groups can influence the photophysical properties of the molecule, including its absorption and emission characteristics. These properties are crucial for applications in photocatalysis, where the molecule could act as a photosensitizer or a component of a larger photocatalytic system. For example, the introduction of different functional groups onto the organic linkers in metal-organic frameworks (MOFs) has been shown to significantly affect their photocatalytic activities. researchgate.netrsc.org

Potential research directions include:

Development of novel photoinitiators: The photochemical reactivity of this compound could be utilized in polymerization reactions.

Synthesis of photochromic materials: Derivatives of this compound could be designed to undergo reversible color changes upon exposure to light.

Photocatalytic degradation of pollutants: Incorporation of this molecule into catalytic systems could enhance their efficiency in breaking down environmental pollutants under light irradiation.

Advanced Derivatization Strategies for Functional Materials

The aldehyde functional group of this compound is a versatile handle for a wide range of chemical transformations, enabling the synthesis of a diverse array of derivatives with tailored properties for functional materials.

One of the most common derivatization strategies involves the condensation reaction with primary amines to form Schiff bases . These compounds, characterized by the azomethine (-C=N-) group, are known to form stable complexes with various metal ions. scielo.br The resulting metal complexes often exhibit interesting electronic, magnetic, and catalytic properties. For example, Schiff bases derived from substituted benzaldehydes have been used to create copper(II) and zinc(II) complexes with potential applications in catalysis and materials science. scielo.brnih.gov

Another promising avenue is the use of this compound as a building block for metal-organic frameworks (MOFs) . MOFs are highly porous materials constructed from metal ions or clusters linked together by organic ligands. bohrium.comresearchgate.net The aldehyde group can be functionalized to create dicarboxylic acids or other multidentate linkers suitable for MOF synthesis. The specific arrangement of the methoxy and methyl groups on the aromatic ring can influence the resulting pore size and chemical environment within the MOF, making them suitable for applications in gas storage, separation, and catalysis. nih.gov

Furthermore, the reactivity of the aldehyde allows for its incorporation into polymers . For instance, polymers with pendant amine groups can be functionalized with benzaldehyde (B42025) derivatives to create materials with specific properties, such as antimicrobial activity. nih.gov

| Derivative Type | Potential Functional Material | Key Features |

| Schiff Bases | Metal-based sensors, Catalysts | Formation of stable metal complexes, Tunable electronic properties |

| Metal-Organic Frameworks (MOFs) | Gas storage, Separation materials | High porosity, Tunable pore environment |

| Functionalized Polymers | Antimicrobial surfaces, Specialty coatings | Covalent incorporation of the benzaldehyde moiety, Modified surface properties |

In Silico and Theoretical Methodologies for Compound Design and Prediction

Computational chemistry provides powerful tools for understanding the structure, properties, and reactivity of molecules like this compound, guiding the design of new functional materials. Density Functional Theory (DFT) is a widely used method to investigate the electronic structure and predict various molecular properties. nih.gov

For instance, DFT calculations can be employed to:

Predict molecular geometry and vibrational frequencies: These calculations can be compared with experimental data from techniques like X-ray diffraction and infrared spectroscopy to validate the computational model. nih.govmdpi.com

Analyze frontier molecular orbitals (HOMO and LUMO): The energy and distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's reactivity and its potential as an electron donor or acceptor in chemical reactions.

Calculate molecular electrostatic potential (MEP): MEP maps visualize the charge distribution within a molecule, identifying regions that are electron-rich or electron-poor, which is crucial for predicting intermolecular interactions. epstem.net

While specific in silico studies on this compound are not yet widely published, theoretical investigations on closely related isomers like 2,3-dimethoxybenzaldehyde (B126229) and its bromo-derivatives have been performed. scielo.br These studies use DFT and other molecular modeling techniques to understand the effect of substituent positions on the electronic properties and intermolecular interactions. scielo.br Such computational approaches can be readily applied to this compound to predict its behavior and guide the synthesis of derivatives with desired functionalities for the applications mentioned in the preceding sections.

| Computational Method | Information Gained | Relevance to Compound Design |

| Density Functional Theory (DFT) | Electronic structure, Molecular geometry, Vibrational frequencies | Prediction of reactivity, Spectroscopic characterization |

| Frontier Molecular Orbital (FMO) Analysis | HOMO-LUMO energy gap, Orbital distribution | Understanding of chemical reactivity and electronic transitions |

| Molecular Electrostatic Potential (MEP) | Charge distribution, Identification of reactive sites | Prediction of intermolecular interactions and binding sites |

Q & A

Basic Research Question

- High-Performance Liquid Chromatography (HPLC) :

- Column: C18 reverse-phase.

- Mobile phase: Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid.

- Retention time: ~8.2 minutes (baseline separation from impurities) .

- Gas Chromatography (GC) :

How do substituent positions influence the antioxidant activity of this compound?

Advanced Research Question

- Mechanism : Methoxy and methyl groups at positions 2, 4, and 5 enhance radical scavenging by stabilizing phenoxyl radicals via resonance and inductive effects.

- Experimental Validation :

What strategies resolve contradictions in reported physical properties (e.g., boiling points) of methyl-substituted benzaldehyde derivatives?

Advanced Research Question

Discrepancies arise from isomer impurities or measurement conditions. For example:

- Boiling Point Adjustments : Reduced-pressure boiling points (e.g., 419.2 K at 0.013 bar for 2,5-dimethoxyBenzaldehyde ) must be normalized to standard pressure using the Clausius-Clapeyron equation.

- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) ensures isomer-free samples .

How is this compound utilized in synthesizing macrocyclic compounds?

Advanced Research Question

The aldehyde group undergoes [2 + 2] condensations with diamines (e.g., ethylenediamine) to form Schiff base macrocycles. Key steps:

- Template Effects : Metal ions (e.g., Cu²⁺) template ring closure, improving yields from 40% to 75% .

- Crystallography : X-ray diffraction confirms macrocycle geometry, with dihedral angles between aromatic rings (~78.3°) influencing host-guest interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.